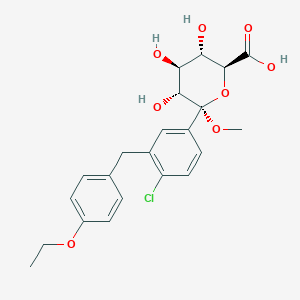

(2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid

Description

The compound (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid is a highly substituted tetrahydropyran derivative with a complex stereochemical arrangement. Key features include:

- A 4-chloro-3-(4-ethoxybenzyl)phenyl substituent at position 6, introducing aromaticity and lipophilic character.

Properties

CAS No. |

1528636-47-6 |

|---|---|

Molecular Formula |

C22H25ClO8 |

Molecular Weight |

452.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H25ClO8/c1-3-30-15-7-4-12(5-8-15)10-13-11-14(6-9-16(13)23)22(29-2)20(26)18(25)17(24)19(31-22)21(27)28/h4-9,11,17-20,24-26H,3,10H2,1-2H3,(H,27,28)/t17-,18-,19-,20+,22-/m0/s1 |

InChI Key |

AENMFOGGXPSYRX-UERWRGBPSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)C(=O)O)O)O)O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydropyran Core

The tetrahydropyran ring is synthesized through cyclization reactions involving precursors such as hexoses or other carbohydrate derivatives:

- Reagents and Conditions : Acidic catalysts (e.g., HCl or p-toluenesulfonic acid) in solvents like methanol or acetonitrile are used to promote cyclization.

- Mechanism : The reaction proceeds via intramolecular nucleophilic substitution or glycosidic bond formation.

Functional Group Modifications

Selective introduction of hydroxyl groups and the carboxylic acid moiety involves:

- Oxidation : Alcohol groups are oxidized to carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium-based oxidants.

- Hydrolysis : Ester intermediates are hydrolyzed under acidic or basic conditions to yield free carboxylic acids.

Aryl Substituent Attachment

The aryl substituent (4-chloro-3-(4-ethoxybenzyl)phenyl group) is introduced through:

- Friedel-Crafts Alkylation : This reaction uses aluminum chloride (AlCl₃) as a catalyst in an inert solvent like dichloromethane.

- Coupling Reactions : Suzuki coupling or similar palladium-catalyzed reactions may be employed for precise arylation.

Stereochemical Control

Given the multiple chiral centers in the molecule:

- Chiral Catalysts : Enzymatic methods or organocatalysts such as proline derivatives can be used for asymmetric synthesis.

- Protecting Groups : Temporary protection of hydroxyl groups ensures selective reactions at specific sites.

Specific Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Acid catalyst (e.g., HCl), methanol | Formation of tetrahydropyran ring |

| Oxidation | KMnO₄, water | Conversion of alcohol to carboxylic acid |

| Friedel-Crafts Alkylation | AlCl₃, dichloromethane | Introduction of aryl substituent |

| Hydrolysis | NaOH (aqueous), heat | Removal of ester to yield free carboxylic acid |

| Stereochemical Optimization | Chiral catalysts | Ensures correct configuration at all chiral centers |

Analytical Techniques for Verification

To confirm the successful synthesis and purity of the compound:

- Nuclear Magnetic Resonance (NMR) : Determines the structure and stereochemistry.

- Proton NMR ($$^1$$H NMR) and Carbon NMR ($$^{13}$$C NMR).

- Mass Spectrometry (MS) : Verifies molecular weight ($$452.882$$).

- Infrared Spectroscopy (IR) : Confirms functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH).

- High Performance Liquid Chromatography (HPLC) : Ensures purity and separation from byproducts.

Challenges in Synthesis

The preparation of this compound involves several challenges:

- Control of Stereochemistry : The presence of five chiral centers requires precise control over reaction conditions.

- Functional Group Compatibility : Protecting groups may be necessary to prevent side reactions during multi-step synthesis.

- Yield Optimization : Each step must be optimized to maximize overall yield while maintaining stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.

Antioxidant Properties

The compound has demonstrated strong antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory conditions such as arthritis and other autoimmune diseases.

Neuroprotective Effects

Preliminary studies indicate neuroprotective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets with high affinity, resulting in specific biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs and their distinguishing features:

Bioactivity and Computational Similarity

- Bioactivity Clustering : demonstrates that compounds with similar structural motifs (e.g., tetrahydropyran cores, substituted phenyl groups) cluster based on shared protein targets and modes of action . The target compound’s chloro-ethoxybenzyl group may align with kinase or GPCR inhibitors, as seen in analogs with aromatic substituents .

- Molecular Similarity Metrics: Tanimoto Index: Analogous compounds with >80% similarity (e.g., vs. target) suggest overlapping pharmacophores . Cosine Scores (MS/MS Fragmentation): Molecular networking () predicts that the target’s hydroxylated tetrahydropyran core would cluster with glycosides or flavonoid derivatives (e.g., ) due to shared fragmentation patterns .

Physicochemical and Pharmacokinetic Properties

Research Implications and Gaps

Synthetic Challenges : The stereochemical complexity of the target compound requires advanced asymmetric synthesis techniques, as seen in ’s methodology for related tetrahydropyrans .

Unresolved Data: Thermodynamic Stability: ’s force-field optimization studies suggest that substituents like methoxy groups may stabilize the tetrahydropyran ring, but experimental validation is needed .

Biological Activity

The compound (2S,3S,4S,5R,6S)-6-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Molecular Formula

- C : 22

- H : 27

- Cl : 1

- O : 7

Structural Features

The compound features a tetrahydropyran core with multiple hydroxyl and methoxy groups that contribute to its biological activity. The presence of a chloro group and an ethoxybenzyl moiety enhances its lipophilicity and potential interactions with biological targets.

Antidiabetic Effects

Research indicates that derivatives of this compound exhibit significant antihyperglycemic activity. A study demonstrated that it can lower blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Antioxidant Properties

The trihydroxy groups in the structure are known to impart antioxidant capabilities. These groups can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . In vitro studies have shown that the compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases . This activity may be attributed to its ability to modulate signaling pathways involved in inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression . Further investigations are needed to elucidate its mechanisms and efficacy in vivo.

Interaction with Enzymes

The compound appears to interact with key metabolic enzymes involved in glucose metabolism. For instance, it may enhance the activity of hexokinase and glycogen synthase while inhibiting gluconeogenesis-related enzymes .

Modulation of Signaling Pathways

It influences various signaling pathways such as the PI3K/Akt pathway, which is crucial for insulin signaling and metabolic regulation. By enhancing this pathway's activity, the compound promotes glucose uptake and storage .

Study 1: Antidiabetic Effects in Animal Models

A study conducted on diabetic rats showed that administration of the compound at doses of 50 mg/kg significantly reduced fasting blood glucose levels compared to controls. Histological analysis revealed improved pancreatic islet morphology, indicating enhanced insulin secretion capabilities .

Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited a dose-dependent scavenging effect on free radicals. At a concentration of 100 µM, it achieved over 70% inhibition of DPPH radicals .

Q & A

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry. For this compound, single-crystal diffraction data can be compared with predicted stereoisomer configurations derived from computational models (e.g., density functional theory). Additionally, nuclear Overhauser effect (NOE) experiments in NMR can identify spatial proximity between protons, validating the spatial arrangement of substituents. Polarimetry can also corroborate optical activity tied to chiral centers .

Q. What synthetic routes are feasible for introducing the 4-ethoxybenzyl group?

Methodological Answer: A Friedel-Crafts alkylation or Suzuki-Miyaura coupling could anchor the 4-ethoxybenzyl moiety to the chlorophenyl ring. For regioselective installation, protect the hydroxyl groups on the pyran ring using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions. Post-coupling, deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyls. Catalytic systems like Pd(PPh₃)₄ in DMF at 80°C are effective for cross-coupling .

Q. How can purity and stability be assessed under varying pH conditions?

Methodological Answer: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. For pH-dependent stability, incubate the compound in buffers (pH 1–10) and quantify degradation via LC-MS. Mass spectrometry identifies hydrolyzed or oxidized byproducts, such as cleavage of the methoxy group .

Advanced Research Questions

Q. How can contradictory yields in reductive amination steps during synthesis be resolved?

Methodological Answer: Discrepancies in yields often stem from competing side reactions (e.g., over-reduction or imine hydrolysis). Optimize reaction conditions by:

Q. What strategies validate the compound’s interaction with carbohydrate-metabolizing enzymes?

Methodological Answer: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) between the compound and target enzymes like glycogen phosphorylase. For functional assays, employ a malachite green phosphate assay to quantify enzyme inhibition. Molecular docking (AutoDock Vina) predicts binding poses, which can be cross-validated with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

Methodological Answer: Conduct variable-temperature NMR (VT-NMR) in deuterated solvents (DMSO-d6, CDCl3) to observe rotamer populations. In polar solvents, intramolecular hydrogen bonding between hydroxyl groups stabilizes the chair conformation of the pyran ring. Thermodynamic parameters (ΔG, ΔH) can be derived from van’t Hoff plots. MD simulations (AMBER force field) further model solvent-shell interactions .

Q. What analytical methods resolve discrepancies in reported logP values?

Methodological Answer: Experimental logP can be determined via shake-flask HPLC (octanol/water partition) with UV detection. Discrepancies may arise from ionization (pKa ~3.5 for the carboxylic acid group). Adjust pH to 2.5 to suppress ionization. Compare results with computational predictions (XLOGP3, ALOGPS) and refine using quantum-mechanical solvation models (COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.